2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one 2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1326393-13-8
VCID: VC4319740
InChI: InChI=1S/C17H20N4O2/c1-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(23)15-6-7-16(22)19(2)18-15/h3-7,12H,8-11H2,1-2H3
SMILES: CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C
Molecular Formula: C17H20N4O2
Molecular Weight: 312.373

2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

CAS No.: 1326393-13-8

Cat. No.: VC4319740

Molecular Formula: C17H20N4O2

Molecular Weight: 312.373

* For research use only. Not for human or veterinary use.

2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one - 1326393-13-8

Specification

CAS No. 1326393-13-8
Molecular Formula C17H20N4O2
Molecular Weight 312.373
IUPAC Name 2-methyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyridazin-3-one
Standard InChI InChI=1S/C17H20N4O2/c1-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(23)15-6-7-16(22)19(2)18-15/h3-7,12H,8-11H2,1-2H3
Standard InChI Key PMDYEZDMNBGLJR-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of a pyridazin-3(2H)-one core, where the nitrogen at position 2 is methyl-substituted. At position 6 of the pyridazinone ring, a carbonyl group bridges to a piperazine ring, which is further substituted at the 4-position with an m-tolyl group (3-methylphenyl). This arrangement creates a planar pyridazinone system connected to a flexible piperazine moiety, enabling interactions with biological targets .

Systematic Nomenclature

  • IUPAC Name: 2-Methyl-6-(4-(3-methylphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

  • Molecular Formula: C₁₈H₂₁N₅O₂

  • Molecular Weight: 339.40 g/mol (calculated using atomic masses from PubChem ).

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one involves multi-step reactions, as inferred from analogous compounds in the literature .

Formation of the Pyridazinone Core

Pyridazinone derivatives are typically synthesized via cyclocondensation of γ-keto acids with hydrazine hydrate. For example, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid reacts with hydrazine hydrate in ethanol under reflux to form 6-substituted-4,5-dihydro-3(2H)-pyridazinone . Adapting this method, the target compound’s pyridazinone core could be synthesized from a γ-keto acid precursor bearing a methyl group at position 2.

Spectroscopic Characterization

While direct data for the target compound are unavailable, analogous compounds provide insight into expected spectral features:

  • IR Spectroscopy:

    • C=O stretch (pyridazinone): ~1660 cm⁻¹ .

    • Piperazine C-N stretch: ~1240 cm⁻¹ .

  • ¹H NMR (DMSO-d₆):

    • Pyridazinone H-4 and H-5: δ 7.2–8.2 ppm (doublets or singlets) .

    • Piperazine protons: δ 3.2–3.8 ppm (multiplet) .

    • m-Tolyl methyl: δ 2.3 ppm (singlet) .

  • ¹³C NMR:

    • Pyridazinone C=O: δ ~165 ppm .

    • Piperazine carbonyl: δ ~167 ppm .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water due to the hydrophobic m-tolyl and piperazine groups .

  • Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the carbonyl group .

Melting Point

Analogous pyridazinone derivatives exhibit melting points between 180–220°C . The target compound is expected to melt within this range.

Pharmacological Activities

Enzyme Inhibition

Pyridazinones with piperazine substituents demonstrate inhibitory activity against monoamine oxidase (MAO) and phosphodiesterase (PDE) . For example, 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives show MAO-B inhibition (IC₅₀ = 0.89 µM) . The target compound’s m-tolyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration for central nervous system targets .

Anti-Inflammatory and Analgesic Effects

Compounds like 2-(4-substituted piperazin-1-ylmethyl)-6-(thien-2-yl)-2H-pyridazin-3-ones exhibit COX-2 inhibition and reduce carrageenan-induced edema in rodent models . The m-tolyl group’s electron-donating methyl substituent could modulate COX-2 selectivity .

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